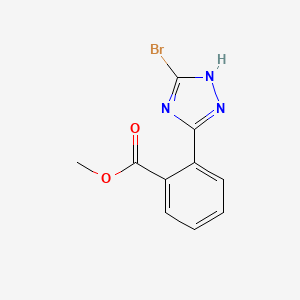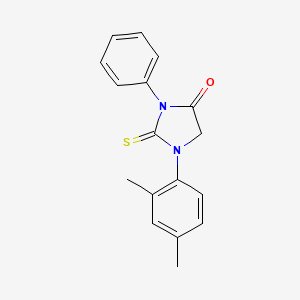
methyl 2-(5-bromo-1H-1,2,4-triazol-3-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(5-bromo-1H-1,2,4-triazol-3-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromine atom attached to the triazole ring, which is further connected to a benzoate ester. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-bromo-1H-1,2,4-triazol-3-yl)benzoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The final step involves the esterification of the brominated triazole with methyl benzoate in the presence of a strong acid catalyst like sulfuric acid or a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in the triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Ester Hydrolysis: The ester group in methyl 2-(5-bromo-1H-1,2,4-triazol-3-yl)benzoate can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are applied.
Major Products
Substitution Products: Various substituted triazole derivatives.
Oxidation Products: Oxidized triazole compounds.
Reduction Products: Reduced triazole compounds.
Hydrolysis Products: Benzoic acid and methanol.
科学的研究の応用
Chemistry
Methyl 2-(5-bromo-1H-1,2,4-triazol-3-yl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Medicine
The compound is investigated for its potential therapeutic applications. Triazole derivatives are often explored for their ability to inhibit enzymes and receptors involved in various diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of methyl 2-(5-bromo-1H-1,2,4-triazol-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triazole ring play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate
- Methyl 2-(5-fluoro-1H-1,2,4-triazol-3-yl)benzoate
- Methyl 2-(5-iodo-1H-1,2,4-triazol-3-yl)benzoate
Uniqueness
Methyl 2-(5-bromo-1H-1,2,4-triazol-3-yl)benzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
特性
IUPAC Name |
methyl 2-(5-bromo-1H-1,2,4-triazol-3-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-16-9(15)7-5-3-2-4-6(7)8-12-10(11)14-13-8/h2-5H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQZPTGFXJLQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NNC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3Z)-3-[hydroxy-(pyridin-2-ylamino)methylidene]-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-one](/img/structure/B8006363.png)






![4-[2-(2-hydroxyethyl)-2H-tetrazol-5-yl]-2-methoxyphenol](/img/structure/B8006411.png)

![1,3,4,8,12-pentazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-5-amine](/img/structure/B8006421.png)

![2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetamide](/img/structure/B8006451.png)


